Home > Products > Screening Compounds P99484 > TH287 (hydrochloride)
TH287 (hydrochloride) -

TH287 (hydrochloride)

Catalog Number: EVT-253768
CAS Number:
Molecular Formula: C11H11Cl3N4
Molecular Weight: 305.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TH287 hydrochloride is a potent inhibitor of MTH1 (NUDT1) with an IC50 value of 0.8 nM, less potent for MTH2, NUDT5, NUDT12, NUDT14, and NUDT16.IC50 value: 0.8 nM [1]Target: MTH1 inhibitorTH287 is considered a new target for cancer therapy. TH287 is highly selective towards MTH1, with no relevant inhibition of other members of the nudix protein family. TH287 has been shown to selectively kill a variety of cancer cell lines, but is rapidly metablized, so not as useful for in vivo studies.
Overview

TH287 (hydrochloride) is a potent small molecule inhibitor of MutT Homolog 1 (MTH1), an enzyme that plays a crucial role in the repair of oxidized nucleotides in cells. By inhibiting MTH1, TH287 induces DNA damage and apoptosis in cancer cells, making it a promising candidate for cancer therapy, particularly in breast cancer and other malignancies driven by oxidative stress. The compound has been extensively studied for its biochemical properties, synthesis methods, and potential applications in oncology.

Source and Classification

TH287 was developed as part of a series of MTH1 inhibitors aimed at targeting cancer cells that rely on the enzyme for survival. It falls under the classification of antineoplastic agents and enzyme inhibitors, specifically targeting DNA repair mechanisms. The compound's effectiveness has been demonstrated in various studies, showing its ability to reduce cell viability and induce apoptosis in different cancer cell lines, including breast cancer models .

Synthesis Analysis

The synthesis of TH287 involves several key steps aimed at optimizing its potency and selectivity as an MTH1 inhibitor. Initial studies utilized high-throughput screening techniques to identify small-molecule binders to MTH1. The synthesis typically includes:

  • Starting Materials: The process begins with readily available chemical precursors that undergo various transformations.
  • Key Steps: These may involve nitrogen deletions, acetylations, and ring annulations to enhance binding affinity to the MTH1 active site.
  • Final Product: The hydrochloride salt form is often synthesized to improve solubility and bioavailability.

The synthesis has been refined through structure-activity relationship studies that assess the impact of different substituents on biological activity .

Molecular Structure Analysis

The molecular structure of TH287 is characterized by its unique arrangement of atoms that facilitates interaction with the MTH1 enzyme. Key structural features include:

  • Core Structure: TH287 contains a core structure that allows for effective binding to the MTH1 active site.
  • Substituents: The presence of specific substituents significantly influences its potency. For instance, modifications such as the introduction of different aromatic rings can enhance its inhibitory effects.
  • Data: The compound's molecular formula is C₁₄H₁₅ClN₄O₂, with a molecular weight of approximately 304.75 g/mol.

Crystallographic studies have provided insights into the binding conformation of TH287 within the MTH1 active site, revealing critical interactions that contribute to its inhibitory activity .

Chemical Reactions Analysis

TH287 undergoes various chemical reactions relevant to its function as an MTH1 inhibitor:

  • Binding Reactions: The primary reaction involves the binding of TH287 to the MTH1 enzyme, which prevents it from performing its normal function of repairing oxidized nucleotides.
  • Cellular Reactions: Upon administration, TH287 induces cellular stress responses leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.

These reactions highlight TH287's mechanism as an effective anticancer agent by disrupting cellular homeostasis and promoting cell death pathways .

Mechanism of Action

The mechanism of action of TH287 primarily involves:

  • Inhibition of MTH1: By binding to the active site of MTH1, TH287 inhibits its ability to hydrolyze oxidized nucleotides, leading to their accumulation within the cell.
  • Induction of DNA Damage: The accumulation of oxidized nucleotides results in increased DNA damage, which triggers cellular repair mechanisms and ultimately leads to apoptosis if damage is irreparable.
  • Cell Cycle Arrest: Studies indicate that TH287 can induce cell cycle arrest in the G2/M phase, further contributing to its anticancer effects .

Quantitative analyses have shown that TH287 exhibits an IC50 value in the low nanomolar range (approximately 4.1 nM), indicating high potency as an inhibitor .

Physical and Chemical Properties Analysis

The physical and chemical properties of TH287 are critical for its application in therapeutic settings:

  • Solubility: TH287 hydrochloride exhibits good solubility in aqueous solutions, which is advantageous for oral or intravenous administration.
  • Stability: Stability studies suggest that TH287 maintains its potency under physiological conditions, making it suitable for clinical use.
  • Bioavailability: The pharmacokinetic profile indicates favorable absorption characteristics when delivered via suitable formulations.

These properties are essential for optimizing dosing regimens and ensuring effective therapeutic outcomes .

Applications

TH287 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: Its primary application lies in oncology, where it is used as a therapeutic agent against various cancers, particularly those characterized by high oxidative stress levels.
  • Research Tool: As an MTH1 inhibitor, TH287 serves as a valuable tool for studying nucleotide metabolism and DNA repair mechanisms in cancer biology.
  • Combination Therapies: Ongoing research explores combining TH287 with other chemotherapeutic agents or targeted therapies to enhance anticancer efficacy while minimizing resistance .
Biochemical and Structural Characterization of TH287

Chemical Identity and Physicochemical Properties

TH287 hydrochloride (chemical name: 6-(2,3-dichlorophenyl)-N⁴-methylpyrimidine-2,4-diamine hydrochloride) is a potent small-molecule inhibitor targeting the human MutT homolog 1 (MTH1/NUDT1) protein. Its molecular formula is C₁₁H₁₀Cl₂N₄·HCl, with a molecular weight of 305.59 g/mol for the hydrochloride salt and 269.13 g/mol for the free base [1] [5] [7]. The compound appears as a white-to-off-white solid and is characterized by high hydrophobicity (LogP ≈ 3.31), limiting its aqueous solubility. It readily dissolves in dimethyl sulfoxide (DMSO; 53–100 mg/mL) and ethanol (10 mg/mL) but is insoluble in water [1] [7] [8]. Thermal shift assays confirm direct target engagement, with TH287 increasing MTH1’s thermal stability by >10°C at 10 µM, indicating strong binding in cellular environments [2].

Table 1: Physicochemical Profile of TH287

PropertyValue
Molecular Formula (free base)C₁₁H₁₀Cl₂N₄
Molecular Weight (free base)269.13 g/mol
CAS Number (free base)1609960-30-6
CAS Number (hydrochloride)1638211-05-8
Solubility in DMSO53–100 mg/mL (196.93–371.57 mM)
Solubility in WaterInsoluble
LogP~3.31
Storage Stability-20°C (solid or DMSO solutions)

Synthesis and Structural Modifications for Enhanced Bioactivity

TH287’s core structure comprises a 2,4-diaminopyrimidine scaffold linked to a 2,3-dichlorophenyl moiety, facilitating competitive inhibition at MTH1’s substrate-binding pocket. Key hydrogen-bonding interactions involve:

  • π-π stacking between the pyrimidine ring and Trp117 of MTH1 [3] [6].
  • Hydrogen bonds between the aminopyrimidine group and Asn33/Asp120 residues [6].
  • Hydrophobic interactions with the dichlorophenyl group [8].

Structural optimizations led to derivatives like MA-24, which replaces TH287’s dichlorophenyl with a 1,3,5-triazine group. This modification enhances hydrogen bonding with Lys23 and Asp120, yielding an IC₅₀ of 10.39 nM (vs. TH287’s 0.8 nM) and improved cancer cell cytotoxicity (IC₅₀ = 23.88 µM in MCF-7 cells) [3]. Kinetic studies confirm both TH287 and MA-24 act as competitive inhibitors against MTH1’s natural substrate dGTP [3] [6].

Table 2: Key Structural Derivatives of TH287

CompoundCore ModificationMTH1 IC₅₀Cytotoxicity (MCF-7 IC₅₀)
TH2872,3-Dichlorophenyl0.8 nM3.55 µM
MA-241,3,5-Triazine10.39 nM23.88 µM
MA-25Triazine derivative13.74 nM82.28 µM
NPD15095Purine-based scaffold3.3–6.7 µM>100 µM

Selectivity Profiling Against Nudix Hydrolase Family Members

TH287 exhibits exceptional selectivity for MTH1 over other Nudix hydrolases. Enzymatic profiling reveals:

  • Sub-nanomolar inhibition: IC₅₀ = 0.8 nM against MTH1 [1] [5].
  • No inhibition of MTH2 (NUDT15), NUDT5, NUDT12, NUDT14, NUDT16, dCTPase, dUTPase, or ITPA at concentrations up to 100 µM [1] [4].

This >10,000-fold selectivity arises from TH287’s specific recognition of MTH1’s unique substrate-binding pocket, which features a pH-dependent "protonation switch" at Asp119/Asp120. These residues adapt their protonation states to accommodate oxidized bases (e.g., 8-oxo-dGTP vs. 2-oxo-dATP), a mechanism absent in other Nudix enzymes [6]. Notably, purine-based inhibitors like NPD7155 (Ki = 0.10 µM) show broader off-target effects, partially inhibiting DCTPP1 [2].

Table 3: Selectivity Profile of TH287 Across Nudix Hydrolases

EnzymeFunctionInhibition by TH287 (at 100 µM)
MTH1 (NUDT1)Hydrolyzes 8-oxo-dGTP/2-oxo-dATPComplete (IC₅₀ = 0.8 nM)
MTH2 (NUDT15)Sanitizes 8-oxo-dGDPNone
NUDT5ADP-ribose pyrophosphataseNone
NUDT12CoA diphosphataseNone
ITPADeletes inosine triphosphateNone

Properties

Product Name

TH287 (hydrochloride)

IUPAC Name

6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine;hydrochloride

Molecular Formula

C11H11Cl3N4

Molecular Weight

305.6 g/mol

InChI

InChI=1S/C11H10Cl2N4.ClH/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13;/h2-5H,1H3,(H3,14,15,16,17);1H

InChI Key

YBLIJWDQSUDCJU-UHFFFAOYSA-N

SMILES

CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N.Cl

Canonical SMILES

CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.